[(Heptadecafluorooctyl)sulfanyl]acetic acid
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Overview
Description
[(Heptadecafluorooctyl)sulfanyl]acetic acid is a chemical compound known for its unique properties due to the presence of a heptadecafluorooctyl group. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of [(Heptadecafluorooctyl)sulfanyl]acetic acid typically involves the reaction of heptadecafluorooctyl iodide with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
[(Heptadecafluorooctyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
[(Heptadecafluorooctyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug delivery systems due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of [(Heptadecafluorooctyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can lead to changes in the structure and function of these biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
[(Heptadecafluorooctyl)sulfanyl]acetic acid can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): While both compounds contain fluorinated chains, this compound has a sulfanyl group, making it more reactive in certain chemical reactions.
Perfluorooctanesulfonic acid (PFOS): Similar to PFOA, PFOS has a sulfonic acid group, whereas this compound has a sulfanyl group, leading to different reactivity and applications.
Properties
CAS No. |
77759-04-7 |
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Molecular Formula |
C10H3F17O2S |
Molecular Weight |
510.17 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H3F17O2S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)30-1-2(28)29/h1H2,(H,28,29) |
InChI Key |
BHZUAVAKRCFMCN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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